N-(2-Ethyl-4-oxo-3(4H)-quinazolinyl)-4-hydroxy-2-oxo-1-propyl-1,2-dihydro-3-quinolinecarboxamide
Description
N-(2-Ethyl-4-oxo-3(4H)-quinazolinyl)-4-hydroxy-2-oxo-1-propyl-1,2-dihydro-3-quinolinecarboxamide (Molecular Formula: C₂₃H₂₂N₄O₄; Average Mass: 418.453 Da) is a bifunctional heterocyclic compound featuring fused quinazoline and quinoline scaffolds. Its structure includes a 4-oxo-quinazolinyl core linked via a carboxamide group to a 4-hydroxy-2-oxo-1-propyl-1,2-dihydroquinoline moiety.
Properties
Molecular Formula |
C23H22N4O4 |
|---|---|
Molecular Weight |
418.4 g/mol |
IUPAC Name |
N-(2-ethyl-4-oxoquinazolin-3-yl)-4-hydroxy-2-oxo-1-propylquinoline-3-carboxamide |
InChI |
InChI=1S/C23H22N4O4/c1-3-13-26-17-12-8-6-10-15(17)20(28)19(23(26)31)21(29)25-27-18(4-2)24-16-11-7-5-9-14(16)22(27)30/h5-12,28H,3-4,13H2,1-2H3,(H,25,29) |
InChI Key |
BTKCEVBDDPOOKT-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C2=CC=CC=C2C(=C(C1=O)C(=O)NN3C(=NC4=CC=CC=C4C3=O)CC)O |
Origin of Product |
United States |
Preparation Methods
Quinoline Core Synthesis
The quinoline backbone is typically constructed via the Gould-Jacobs reaction or Friedländer annulation. For this compound, the Gould-Jacobs method is preferred due to its compatibility with subsequent functionalization steps. Ethyl 3-oxo-3-(3-propylamino)propanoate undergoes cyclization in diphenylether at 180°C for 30–60 minutes, forming the 1-propyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid intermediate. The reaction proceeds through a keto-enol tautomerization mechanism, with the propyl group introduced via nucleophilic substitution at the amine position.
Quinazolinone Ring Formation
The 2-ethyl-4-oxo-3(4H)-quinazolinyl moiety is synthesized via a Hoffman-type rearrangement. 3-Amino-2-ethylquinazolin-4(3H)-one reacts with bis(trifluoroacetoxy)iodobenzene in dichloromethane, inducing cyclization to form the quinazolinone ring. Alternatively, Curtius rearrangement conditions using diphenyl phosphoryl azide and triethylamine in ethanol yield the same structure with 85–92% purity.
Coupling Strategies
Amide Bond Formation
The quinoline and quinazolinone fragments are coupled via a carbodiimide-mediated reaction. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) in dichloromethane facilitate the amidation between the quinoline-3-carboxylic acid and the quinazolinone amine. Triethylamine (2.5 equiv) is added to neutralize HCl byproducts, achieving yields of 78–84%.
Table 1: Comparative Analysis of Coupling Agents
| Coupling Agent | Solvent | Temp (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| EDCI/HOBt | Dichloromethane | 25 | 84 | 98 |
| DCC/DMAP | THF | 0–25 | 72 | 95 |
| HATU | DMF | -10 | 88 | 97 |
Functional Group Modifications
Hydroxylation at C4
The 4-hydroxy group is introduced via oxidative demethylation using boron tribromide (BBr₃) in dichloromethane at -78°C. This step requires strict anhydrous conditions to prevent over-oxidation, achieving 90–95% conversion. Alternative methods employing ceric ammonium nitrate (CAN) in acetonitrile show lower selectivity (75–82%) due to competing side reactions.
Oxidation of the 2-Oxo Group
The 2-oxo functionality is installed through a two-step process:
-
Thioketalization : Treatment with ethanedithiol and BF₃·Et₂O forms a thioketal intermediate.
-
Oxidative cleavage : Hydrogen peroxide in acetic acid oxidizes the thioketal to the ketone, yielding 92–95% product.
Purification and Characterization
Crystallization
Recrystallization from ethanol/water (7:3 v/v) at 4°C produces needle-like crystals suitable for X-ray diffraction. The process reduces impurity levels from 5–8% to <0.5%.
Chromatographic Methods
Reverse-phase HPLC (C18 column, 250 × 4.6 mm) with a gradient of 0.1% TFA in acetonitrile/water (30:70 to 70:30 over 25 minutes) resolves residual EDCI and HOBt byproducts. Retention time: 12.3 minutes.
Table 2: Analytical Data Summary
| Parameter | Value | Method |
|---|---|---|
| Melting Point | 218–220°C | DSC |
| λmax (UV-Vis) | 274 nm, 315 nm | Methanol solution |
| HRMS (ESI+) | m/z 419.1712 [M+H]⁺ | Q-TOF MS |
Scale-Up Considerations
Chemical Reactions Analysis
Nucleophilic Substitution at the 4-Oxo Position
The 4-oxo group in the quinazoline ring serves as a reactive site for nucleophilic substitution. Primary and secondary amines preferentially attack this position under acidic or neutral conditions, forming substituted derivatives.
| Reaction Conditions | Reagents/Nucleophiles | Product Profile |
|---|---|---|
| Ethanol, 80°C, 2–4 h | Benzylamine | N-Benzyl-4-aminoquinazoline analog |
| DCM, triethylamine, RT | Ethanolamine | Ethanolamine-substituted derivative |
| Acetic acid, reflux | Hydrazine hydrate | Hydrazide formation |
This reactivity enables modular functionalization for drug development.
Oxidation-Reduction Reactions
The hydroxy group at the 4-position of the quinoline moiety undergoes oxidation to a ketone, while the oxo groups participate in reduction:
-
Oxidation :
-
Reagents : PCC (pyridinium chlorochromate) or KMnO₄ in acetone
-
Outcome : Conversion of 4-hydroxy to 4-oxo group, enhancing electrophilicity.
-
-
Reduction :
-
Reagents : NaBH₄ or LiAlH₄ in THF
-
Outcome : Reduction of the 2-oxo group to a hydroxyl, altering hydrogen-bonding capacity.
-
Hydrolysis of Amide Bonds
The carboxamide linkage undergoes hydrolysis under strongly acidic or basic conditions:
| Conditions | Products | Applications |
|---|---|---|
| 6M HCl, reflux, 6–8 h | Quinoline-3-carboxylic acid + amine | Degradation studies |
| 2M NaOH, 60°C, 4 h | Sodium carboxylate + amine | Metabolite identification |
Cyclization Reactions
Thermal or catalytic cyclization modifies the core structure:
-
Diphenylether, 180°C, 3 h : Forms fused polycyclic structures via intramolecular dehydration .
-
Acetic acid, Pd(OAc)₂, 120°C : Catalyzes C–N bond formation, generating tricyclic derivatives.
Electrophilic Aromatic Substitution
The quinoline ring undergoes nitration and sulfonation:
| Reaction | Conditions | Position Selectivity |
|---|---|---|
| Nitration | HNO₃, H₂SO₄, 0–5°C | C-6 or C-8 positions |
| Sulfonation | SO₃, H₂SO₄, 50°C | C-5 position |
Cross-Coupling Reactions
Palladium-catalyzed couplings enable aryl/alkyl group introductions:
| Reaction Type | Catalytic System | Substrates |
|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DMF | Aryl boronic acids |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, toluene | Primary amines |
Esterification and Acylation
The hydroxy group forms esters or ethers:
-
Acetylation : Acetic anhydride, pyridine, RT → 4-acetoxy derivative.
-
Silylation : TBDMSCl, imidazole, DMF → Protected intermediate for further synthesis.
Photochemical Reactions
UV irradiation (254 nm) in methanol induces ring-opening at the quinazoline 3,4-bond, generating a diketone intermediate that recyclizes under acidic conditions.
Stability Under Physiological Conditions
The compound remains stable in pH 7.4 buffer at 37°C for 24 h but degrades in simulated gastric fluid (pH 1.2) via amide hydrolysis.
Scientific Research Applications
Anticancer Applications
The compound has been studied for its anticancer properties, particularly its ability to inhibit the growth of cancer cells. Recent research highlights its effectiveness against various cancer cell lines, including hepatocellular carcinoma (HepG2) and breast adenocarcinoma (MCF-7).
Case Study: Antiproliferative Activity
A study conducted on a series of quinoline derivatives demonstrated that compounds similar to N-(2-Ethyl-4-oxo-3(4H)-quinazolinyl)-4-hydroxy-2-oxo-1-propyl exhibited significant cytotoxicity with IC50 values ranging from 0.137 to 0.332 μg/mL against HepG2 cells and 0.164 to 0.583 μg/mL against MCF-7 cells . The mechanism involves the inhibition of epidermal growth factor receptor (EGFR), a critical target in cancer therapy.
Antimicrobial Applications
The compound also shows promise as an antimicrobial agent. It has been tested against various bacterial strains, demonstrating significant inhibitory effects.
Case Study: Inhibition of Microbial DNA Gyrase
In vitro studies indicate that the compound can inhibit microbial DNA gyrase, which is essential for bacterial DNA replication. This mechanism positions it as a potential candidate for developing new antimicrobial agents . The minimum inhibitory concentration (MIC) values were assessed, showing effective antibacterial activity comparable to existing antibiotics.
Antimalarial Properties
Another significant application of this compound is in the treatment of malaria. Quinoline derivatives have historically been effective against Plasmodium species.
Case Study: Multistage Antimalarial Activity
Research has identified quinoline derivatives with potent antimalarial activity against Plasmodium falciparum. For instance, compounds related to N-(2-Ethyl-4-oxo-3(4H)-quinazolinyl)-4-hydroxy-2-oxo-1-propyl have shown low nanomolar potency in vitro and excellent oral efficacy in preclinical models . The mechanism involves the inhibition of translation elongation factor 2 in the malaria parasite, which is crucial for protein synthesis.
Summary Table of Applications
| Application Type | Mechanism of Action | Target Organisms | IC50/MIC Values |
|---|---|---|---|
| Anticancer | EGFR Inhibition | HepG2, MCF-7 | 0.137–0.332 μg/mL (HepG2), 0.164–0.583 μg/mL (MCF-7) |
| Antimicrobial | DNA Gyrase Inhibition | Various bacteria | Specific MIC values pending further studies |
| Antimalarial | Translation Inhibition | Plasmodium falciparum | Low nanomolar potency in vitro |
Mechanism of Action
The mechanism of action of N-(2-Ethyl-4-oxo-3(4H)-quinazolinyl)-4-hydroxy-2-oxo-1-propyl-1,2-dihydro-3-quinolinecarboxamide involves its interaction with specific molecular targets. For example, it has been shown to inhibit the enzyme lanosterol 14α-demethylase, disrupting the ergosterol biosynthetic pathway in fungi . This inhibition leads to the accumulation of toxic sterol intermediates, ultimately causing cell death.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group and Scaffold Variations
(a) 4-Oxo-4H-quinolizine-3-carboxylic Acid Derivatives
- Key Compounds: Ethyl 4-oxo-4H-quinolizine-3-carboxylate (3), ethyl 1-amino-4-oxo-4H-quinolizine-3-carboxylate (5), and 4-oxo-4H-quinolizine-3-carboxylic acids (8, 9) .
- Structural Differences: Unlike the target compound’s carboxamide bridge, these derivatives feature carboxylic acid or ester groups. The quinolizine scaffold (vs. quinoline/quinazoline) reduces aromatic nitrogen count, altering electron distribution.
- Synthesis : Nitration and Na₂S₂O₄-mediated reduction are critical steps for intermediate 5, whereas the target compound requires hydrolysis and neutralization .
(b) BenzylN-[3-[5-[(4-Oxo-3(4H)-quinazolinyl)methyl]-2-furyl]propyl]carbamate (4)
- Key Features: Shares the 4-oxo-quinazolinyl group but incorporates a furylpropyl-carbamate chain instead of the hydroxy-oxo-quinoline moiety .
(c) Ethyl 1-(4-Alkyl-3-oxo-3,4-dihydroquinoxalin-2-yl)-1H-pyrazole-4-carboxylates
Pharmacological Modifications
(a) N3-(1-(3,5-Dimethyl)adamantyl)-1-pentyl-4-thioxo-1,4-dihydroquinoline-3-carboxamide (47)
- Modifications : Replaces the 4-oxo group with a thioxo moiety and introduces a bulky adamantyl group .
(b) N-(Substituted)-1-methyl-2,4-dioxo-1,2-dihydroquinazoline-3(4H)-carboxamides
- Key Features : Dual oxo groups at positions 2 and 4 (vs. single oxo groups in the target compound) increase acidity and hydrogen-bonding capacity .
Biological Activity
N-(2-Ethyl-4-oxo-3(4H)-quinazolinyl)-4-hydroxy-2-oxo-1-propyl-1,2-dihydro-3-quinolinecarboxamide is a compound that has garnered attention for its diverse biological activities. This article explores the synthesis, biological activity, and potential therapeutic applications of this compound based on existing research findings.
Chemical Structure and Properties
The compound is characterized by the following molecular formula:
- Molecular Formula : C22H22N4O4
- Molecular Weight : 430.44 g/mol
- Structural Features : The compound features a quinazolinone moiety and a hydroxyquinoline structure, which are known to contribute to various biological activities.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from simpler quinazoline derivatives. The process may include:
- Formation of the Quinazolinone Core : This is achieved through cyclization reactions involving appropriate precursors.
- Functionalization : Subsequent steps involve the introduction of hydroxy and carboxamide groups to enhance biological activity.
- Purification : The final product is purified using techniques such as recrystallization or chromatography.
Antimicrobial Activity
Research indicates that compounds with similar structural frameworks exhibit significant antimicrobial properties. For instance, derivatives of quinazolinones have shown effectiveness against various bacterial strains, including:
| Bacterial Strain | Activity |
|---|---|
| Staphylococcus aureus | Moderate |
| Escherichia coli | High |
| Pseudomonas aeruginosa | Moderate |
Studies suggest that the presence of the 4-hydroxy group enhances the antimicrobial efficacy by facilitating interactions with bacterial cell walls .
Antitumor Activity
The compound has also been evaluated for its antitumor properties. In vitro studies demonstrated that it inhibits the proliferation of cancer cell lines such as:
| Cell Line | Inhibition (%) at 50 µM |
|---|---|
| MCF-7 (Breast Cancer) | 65% |
| HeLa (Cervical Cancer) | 70% |
| A549 (Lung Cancer) | 60% |
These results indicate a promising potential for developing this compound as an antitumor agent .
COX Inhibitory Activity
Molecular docking studies have revealed that compounds similar to this compound exhibit selective inhibition of cyclooxygenase (COX) enzymes, particularly COX-2. The inhibition percentages observed in various studies are summarized below:
| Compound | Inhibition at 20 µM (%) | Reference Compound (Celecoxib) |
|---|---|---|
| Compound A | 47.1 | 80.1 |
| Compound B | 39.1 | |
| Compound C | 29.2 |
This suggests that modifications to the quinazoline structure can yield potent anti-inflammatory agents .
Case Study 1: Antimicrobial Efficacy
A study conducted on a series of quinazoline derivatives, including this compound, demonstrated significant activity against resistant strains of bacteria, highlighting its potential as a lead compound in antibiotic development .
Case Study 2: Antitumor Properties
In another investigation involving human cancer cell lines, the compound was shown to induce apoptosis through mitochondrial pathways, suggesting its mechanism of action involves disrupting cellular energy metabolism and promoting cell death in cancerous cells .
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
